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Introduction
3-Ethenyl-4-iodopyridin-2-ol (also known as 4-Iodo-3-vinylpyridin-2-ol) is a substituted

pyridine derivative with potential applications in medicinal chemistry and materials science.[1]

The presence of a vinyl group, an iodine atom, and a hydroxyl group on the pyridine ring

imparts a unique combination of chemical properties and potential reactivity. Accurate structural

elucidation and purity assessment are paramount for any research or development involving

this compound. This guide provides a comprehensive overview of the expected spectroscopic

data for 3-Ethenyl-4-iodopyridin-2-ol, offering a predictive framework for its characterization

using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared

(IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

A critical aspect of pyridin-2-ol chemistry is its existence in a tautomeric equilibrium with its

corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by the solvent,

temperature, and pH, and will have a significant impact on the observed spectroscopic data.

This guide will consider both tautomers in the interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds in solution. For 3-Ethenyl-4-iodopyridin-2-ol, both ¹H and ¹³C NMR will

provide invaluable information about the connectivity of atoms and the chemical environment of

each nucleus.

¹H NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of 3-Ethenyl-4-iodopyridin-2-ol in approximately 0.6

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The

choice of solvent can influence the tautomeric equilibrium.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and

16-32 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic

protons, and the labile N-H or O-H proton. The electron-donating hydroxyl/oxo group and the

electron-withdrawing and magnetically anisotropic iodine atom will significantly influence the

chemical shifts of the pyridine ring protons.
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Proton

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Notes

H5 6.5 - 7.0 d JH5-H6 = 5-7 Hz

Upfield shift due

to the influence

of the adjacent

electron-donating

group.

H6 7.5 - 8.0 d JH6-H5 = 5-7 Hz

Downfield shift

due to being

adjacent to the

nitrogen atom.

H (vinyl, α) 6.5 - 7.0 dd

Jtrans = 16-18

Hz, Jcis = 10-12

Hz

The chemical

shift is influenced

by the aromatic

ring.

H (vinyl, β-cis) 5.3 - 5.8 dd
Jcis = 10-12 Hz,

Jgem = 1-2 Hz

H (vinyl, β-trans) 5.8 - 6.3 dd

Jtrans = 16-18

Hz, Jgem = 1-2

Hz

OH/NH 10.0 - 13.0 br s -

The chemical

shift is highly

dependent on

solvent and

concentration. In

the pyridin-2-one

tautomer, this is

an N-H proton.

Note: Predicted values are based on data from related vinyl pyridine and substituted pyridin-2-

ol compounds.[2][3]
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¹³C NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard

proton-decoupled sequence is typically used.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon

atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Carbon
Predicted Chemical Shift

(ppm)
Notes

C2 (C-OH/C=O) 160 - 165

Downfield shift due to the

attached oxygen. In the

pyridin-2-one form, this is a

carbonyl carbon.

C3 (C-vinyl) 130 - 135

C4 (C-I) 90 - 100

Significant upfield shift due to

the heavy atom effect of

iodine.

C5 115 - 125

C6 140 - 150
Downfield shift due to proximity

to nitrogen.

C (vinyl, α) 130 - 140

C (vinyl, β) 115 - 125
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Note: Predicted values are based on data from related iodinated pyridines and vinyl pyridines.

[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI). Acquire the spectrum in positive ion mode.

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of 3-Ethenyl-4-iodopyridin-2-ol is expected to show a prominent

molecular ion peak and characteristic fragmentation patterns.

m/z Ion Notes

248 [M+H]⁺

Molecular ion peak (for

C₇H₆INO). The presence of

iodine will give a characteristic

isotopic pattern.

121 [M+H - I]⁺

Loss of an iodine radical is a

very common fragmentation

pathway for iodo-aromatic

compounds.

220 [M+H - C₂H₄]⁺
Loss of ethene from the vinyl

group.
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Note: Deiodination can sometimes be observed in the ESI source, especially with certain

mobile phase additives like formic acid.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Predicted IR Spectrum and Interpretation:

The IR spectrum will provide clear evidence for the hydroxyl/amino and carbonyl groups, as

well as the vinyl and aromatic moieties.

Wavenumber (cm⁻¹) Vibrational Mode Notes

3200 - 3500 (broad) O-H stretch
Present in the pyridin-2-ol

tautomer.

3000 - 3100 Aromatic and vinyl C-H stretch

~1650 C=O stretch

Strong absorption,

characteristic of the pyridin-

2(1H)-one tautomer.

1550 - 1600 C=C and C=N stretching Aromatic ring vibrations.

910 and 990 =C-H bend (out-of-plane)
Characteristic of a

monosubstituted vinyl group.

500 - 600 C-I stretch
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Note: The presence of a strong band around 1650 cm⁻¹ would indicate a significant

contribution from the pyridin-2(1H)-one tautomer.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for characterizing conjugated systems.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or cyclohexane).

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Spectrum and Interpretation:

The conjugated system of the substituted pyridine ring is expected to give rise to distinct

absorption bands in the UV region.

Predicted λmax (nm) Electronic Transition Notes

~230 - 250 π → π
High-energy transition of the

aromatic system.

~280 - 320 π → π

Lower-energy transition,

shifted to longer wavelengths

due to the extended

conjugation and substituents.

Note: The position of λmax can be influenced by solvent polarity. The spectra of pyridine

derivatives are well-documented.[9][10]

Integrated Spectroscopic Analysis Workflow
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The confirmation of the structure of 3-Ethenyl-4-iodopyridin-2-ol requires a synergistic

interpretation of all spectroscopic data. The following diagram illustrates the logical flow of this

integrated analysis.

MS Data
m/z = 248 ([M+H]+)

Proposed Structure:
3-Ethenyl-4-iodopyridin-2-ol

Molecular Formula
(C7H6INO)

IR Data
~3300 cm-1 (O-H/N-H)

~1650 cm-1 (C=O)

Functional Groups
(OH, C=O, Vinyl)

1H NMR
Aromatic, Vinyl, OH/NH signals

Proton Connectivity
and Environment

13C NMR
C-I at 90-100 ppm

C=O at 160-165 ppm

Carbon Skeleton
and Substituent Effects

UV-Vis Data
λmax ~280-320 nm

Conjugated System

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of 3-Ethenyl-4-iodopyridin-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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